molecular formula C27H23FN2O5 B2603654 N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895652-24-1

N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2603654
CAS RN: 895652-24-1
M. Wt: 474.488
InChI Key: MKPXHSWCZDBAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23FN2O5 and its molecular weight is 474.488. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor Activity : A study on a series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the compound of interest, demonstrated broad spectrum antitumor activity. These compounds were found to be more potent compared to the positive control 5-FU, indicating their potential as effective antitumor agents (Al-Suwaidan et al., 2016).

  • Binding Characteristics and Potential Therapeutic Effects : Research on [3H]DAA1106, a ligand for peripheral benzodiazepine receptors, reveals its potent and selective binding characteristics. This study underscores the potential therapeutic applications of compounds targeting benzodiazepine receptors for neurological conditions (Chaki et al., 1999).

  • Analgesic and Anti-Inflammatory Activities : Compounds structurally similar to the query, specifically enaminoamides derived from 4-(3,4-dimethoxybenzyl)heptan-4-ol, displayed significant analgesic and anti-inflammatory effects, suggesting their potential in pain and inflammation management (Yusov et al., 2019).

Medicinal Chemistry and Drug Design

  • Antimicrobial and Anticancer Activities : A study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial and anticancer activities. These findings highlight the compound's role in the development of new antimicrobial and anticancer therapies (Mehta et al., 2019).

  • Src Kinase Inhibitory and Anticancer Activities : Research on N-benzyl substituted acetamide derivatives, aiming to understand the role of the pyridine ring and N-benzyl substitution in Src kinase inhibition, has shown promising anticancer activities. These studies contribute to the design of novel anticancer agents targeting specific biological pathways (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-16-4-10-22-20(12-16)27(33)21(26(32)17-5-7-18(28)8-6-17)14-30(22)15-25(31)29-19-9-11-23(34-2)24(13-19)35-3/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPXHSWCZDBAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.